molecular formula C10H10N4O B14723723 2-Amino-6-ethoxy-4-methylpyridine-3,5-dicarbonitrile CAS No. 13121-08-9

2-Amino-6-ethoxy-4-methylpyridine-3,5-dicarbonitrile

Cat. No.: B14723723
CAS No.: 13121-08-9
M. Wt: 202.21 g/mol
InChI Key: GBHITGSHZYLZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-ethoxy-4-methylpyridine-3,5-dicarbonitrile is an organic compound with the molecular formula C10H10N4O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

The synthesis of 2-Amino-6-ethoxy-4-methylpyridine-3,5-dicarbonitrile typically involves multi-step reactions. One common method includes the condensation of malononitrile with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Amino-6-ethoxy-4-methylpyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or ethoxy groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-Amino-6-ethoxy-4-methylpyridine-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and heterocycles.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-ethoxy-4-methylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar compounds to 2-Amino-6-ethoxy-4-methylpyridine-3,5-dicarbonitrile include:

Properties

CAS No.

13121-08-9

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

2-amino-6-ethoxy-4-methylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C10H10N4O/c1-3-15-10-8(5-12)6(2)7(4-11)9(13)14-10/h3H2,1-2H3,(H2,13,14)

InChI Key

GBHITGSHZYLZTA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C(=N1)N)C#N)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.